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molecular formula C13H14ClNO B7894216 1-(4-chlorobutyl)-1H-quinolin-2-one

1-(4-chlorobutyl)-1H-quinolin-2-one

Cat. No. B7894216
M. Wt: 235.71 g/mol
InChI Key: BVLPMFKIWBUZJJ-UHFFFAOYSA-N
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Patent
US07888362B2

Procedure details

0.30 g of sodium hydride (60% oily) was added to a dimethylformamide (20 ml) solution of 1.0 g of 1H-quinolin-2-one while being stirred under ice-cooling and stirred at room temperature for 0.5 hour, and after that 1.6 ml of 1-bromo-4-chlorobutane was added and stirred at room temperature for 14 hours. Water was added to the reaction solution, which was then extracted with ethyl acetate and, after washed with water, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1), and 1.02 g of 1-(4-chlorobutyl)-1H-quinolin-2-one was obtained in the form of colorless oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[NH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]1=[O:18].Br[CH2:20][CH2:21][CH2:22][CH2:23][Cl:24]>O>[Cl:24][CH2:23][CH2:22][CH2:21][CH2:20][N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]1=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 g
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrCCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while being stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature for 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
after washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
ClCCCCN1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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